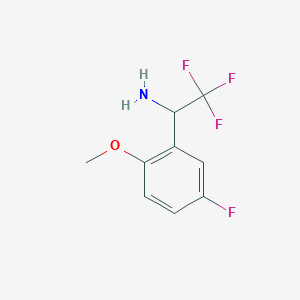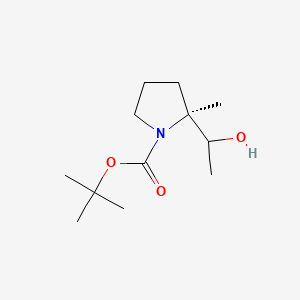
tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo various transformations, resulting in the desired chemical products. The pathways involved in these transformations depend on the specific enzyme and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxamide
- This compound methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in organic synthesis as a protecting group and in various scientific research applications .
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9(14)12(5)7-6-8-13(12)10(15)16-11(2,3)4/h9,14H,6-8H2,1-5H3/t9?,12-/m0/s1 |
Clé InChI |
PLRXILWOCOXGPC-ACGXKRRESA-N |
SMILES isomérique |
CC([C@@]1(CCCN1C(=O)OC(C)(C)C)C)O |
SMILES canonique |
CC(C1(CCCN1C(=O)OC(C)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)

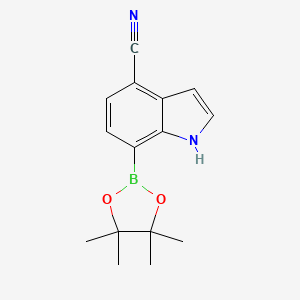
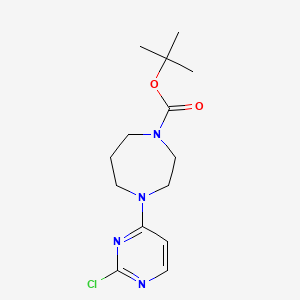
![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13514703.png)

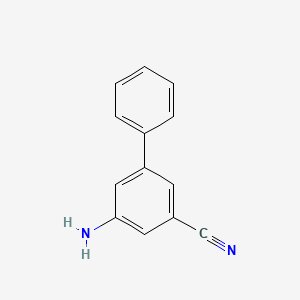
![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)
